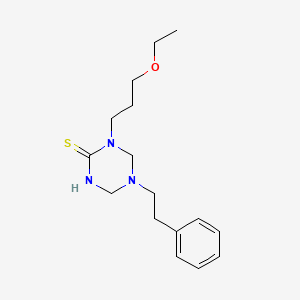

1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-ethoxypropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3OS/c1-2-20-12-6-10-19-14-18(13-17-16(19)21)11-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNGTDXLSRNBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1CN(CNC1=S)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxypropylamine with phenethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazinane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazinane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl or phenethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced triazinane derivatives

Substitution: Various substituted triazinane derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Biological Applications

Antimicrobial Activity

Research indicates that compounds with thione groups exhibit significant antimicrobial properties. Studies have demonstrated that 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione shows effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that this triazinane derivative can scavenge free radicals effectively, thus potentially playing a role in health supplements or therapeutic agents aimed at reducing oxidative damage.

Agricultural Applications

Pesticidal Activity

Given its biological activity, this compound has potential as a pesticide or herbicide. Research has shown that compounds with similar structures can inhibit the growth of specific pests while being less harmful to beneficial organisms. This selectivity makes it a candidate for developing eco-friendly agricultural chemicals.

Plant Growth Regulation

There is emerging evidence that certain triazinanes can act as plant growth regulators. These compounds may enhance growth rates or resistance to environmental stressors in plants. Further research is needed to elucidate the specific mechanisms and optimal application rates for agricultural use.

Material Science Applications

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in developing advanced materials for electronics or automotive industries where durability and performance are critical.

Nanocomposite Development

The compound's unique chemical structure may also facilitate the creation of nanocomposites with enhanced functionalities. By combining this triazinane with nanoparticles or other fillers, researchers can tailor material properties for specific applications in coatings or biomedical devices.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Crystallographic Parameters

Key structural analogs include:

- 1-(4-Chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione (Compound I, C₃₂H₃₂Cl₄N₈S₂)

- 1-Anilinomethyl-5-phenyl-1,3,5-triazinane-2-thione (Compound II, C₁₆H₁₈N₄S)

*Note: Crystallographic data for the target compound is inferred based on structural similarities.

Substituent Effects on Crystal Packing

- Chlorine substituents (Compound I): Enhance molecular weight and density (1.421 vs. 1.266 Mg/m³ in Compound II) due to heavier atoms. The P21 space group facilitates hydrogen-bonded chains of rings via Cl···S and N–H···S interactions .

- Phenethyl vs. phenyl groups: The target compound’s phenethyl substituent introduces greater conformational flexibility compared to the rigid chlorophenyl groups in Compound I. This may reduce crystallinity but improve solubility in nonpolar solvents.

- Ethoxypropyl group : The 3-ethoxypropyl substituent likely engages in C–H···O or O···H–N hydrogen bonds, contrasting with the N–H···Cl/S interactions observed in chloro-analogs .

Physicochemical Properties

- Triazinane-thiones vs. triazoles : Triazinane-thiones exhibit lower yields (~70–80%) compared to triazole derivatives (74–82%), likely due to the steric challenges of forming a six-membered ring .

Hydrogen Bonding and Supramolecular Behavior

Hydrogen Bonding Patterns

Graph Set Analysis

Etter’s graph set notation reveals:

- Compound I : C(6) chains (N–H···S) and R₂²(8) rings (Cl···S).

- Target compound : Predicted D(2) motifs from ethoxy-O···H–N interactions .

Biologische Aktivität

1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound belonging to the class of 1,3,5-triazinanes. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3OS. The compound features a triazinane ring with ethoxy and phenethyl substituents and a thione functional group. These structural characteristics contribute to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent for treating infections caused by these pathogens.

Antifungal Activity

In vitro studies have shown that the compound possesses antifungal activity against several strains of fungi. The following table summarizes the antifungal efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 12 |

| Candida glabrata | 10 |

These findings indicate its potential use in antifungal therapies.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound were evaluated using various assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Molecular Targets:

- Enzymes: The thione group can form covalent bonds with nucleophilic sites on enzymes, altering their activity.

- Receptors: It may modulate receptor activity involved in inflammatory pathways.

Signaling Pathways:

The compound has been shown to influence signaling pathways related to cell proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study conducted on infected mice demonstrated that treatment with this compound reduced bacterial load significantly compared to control groups.

- Anti-inflammatory Effects in Rats : In a rat model of induced inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers.

Q & A

Q. What are the common synthetic methodologies for 1,3,5-triazinane derivatives, and how are they applied to this compound?

The synthesis of 1,3,5-triazinane derivatives typically involves multi-component reactions or condensation processes. For example, thioureas react with aliphatic carboxylic acids using FeCl₃·6H₂O as a catalyst under heating (80–100°C) to form 1,3,5-triazinane-2,4-dithiones . For 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione, analogous methods may require optimizing substituent ratios (e.g., phenethyl vs. ethoxypropyl groups) and reaction times. Catalyst screening (Brønsted/Lewis acids) and solvent selection (e.g., 1,4-dioxane) are critical to improving yields .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR/Raman spectroscopy : To identify thione (C=S) and triazinane ring vibrations (e.g., 1200–1400 cm⁻¹ for C-N stretching) .

- X-ray crystallography : To resolve steric effects from bulky substituents (e.g., phenethyl groups) and confirm stereochemistry .

- NMR (¹H/¹³C) : To assign proton environments (e.g., ethoxypropyl CH₂ groups) and verify regioselectivity .

- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis of this compound?

Factorial design (e.g., 2³ full factorial) can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

Q. How do computational methods (e.g., DFT) elucidate reaction mechanisms and electronic properties?

Density Functional Theory (DFT) simulations can:

- Map reaction pathways : Calculate activation energies for thiourea-acid cyclization steps .

- Predict electronic structure : Analyze HOMO-LUMO gaps to correlate with optical properties (e.g., UV-Vis absorption) .

- Model steric effects : Simulate substituent interactions (e.g., phenethyl vs. ethoxypropyl) on ring conformation . Tools like COMSOL Multiphysics integrate these models with experimental data for iterative optimization .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?

Contradictions often arise from unoptimized conditions or side reactions (e.g., thiourea oligomerization). Steps to resolve:

- Design of Experiments (DoE) : Identify critical factors (e.g., stoichiometry, heating rate) via fractional factorial designs .

- In-situ monitoring : Use techniques like HPLC or Raman spectroscopy to track intermediate formation .

- Mechanistic studies : Compare computational (DFT) and experimental (kinetic) data to validate/refute proposed pathways .

Data-Driven Research Challenges

Q. What strategies enable efficient scale-up from lab-scale synthesis to pilot production?

- Process simulation : Tools like Aspen Plus model heat/mass transfer for reactor scaling (e.g., continuous vs. batch) .

- Membrane separation : Optimize purification using solvent-resistant nanofiltration membranes to isolate the product from byproducts .

- Powder technology : Characterize particle size distribution (e.g., laser diffraction) to ensure consistency in downstream processing .

Q. How can AI-driven platforms accelerate discovery of derivatives with tailored properties?

- Reaction prediction : Machine learning (ML) algorithms trained on triazinane reaction databases propose novel substituent combinations .

- Autonomous labs : AI systems adjust parameters (e.g., pH, temperature) in real-time via robotic experimentation .

- Data feedback loops : Experimental results refine computational models, enabling predictive synthesis workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.